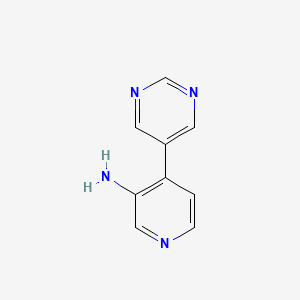

3-Amino-4-(5-pyrimidyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-(5-pyrimidyl)pyridine is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(5-pyrimidyl)pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with 5-bromopyrimidine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(5-pyrimidyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding pyridine and pyrimidine N-oxides.

Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Formation of substituted derivatives with various functional groups attached to the amino group.

Scientific Research Applications

3-Amino-4-(5-pyrimidyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(5-pyrimidyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Pyrimidine: A heterocyclic compound with two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Pyridazine: A heterocyclic compound with nitrogen atoms at positions 1 and 2 of the ring.

Pyrazine: A heterocyclic compound with nitrogen atoms at positions 1 and 4 of the ring.

Uniqueness

3-Amino-4-(5-pyrimidyl)pyridine is unique due to its combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and the potential for diverse applications in various fields .

Biological Activity

3-Amino-4-(5-pyrimidyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H8N4

- Molecular Weight : 164.18 g/mol

- IUPAC Name : 3-amino-4-(pyrimidin-5-yl)pyridine

This compound features a pyridine ring substituted with an amino group and a pyrimidine moiety, which plays a crucial role in its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound acts as an inhibitor of key enzymes involved in cancer cell metabolism, leading to reduced cell viability and increased apoptosis.

- Case Study : In vitro studies demonstrated that at concentrations ranging from 10 µM to 50 µM, the compound significantly reduced the viability of breast cancer cells (MCF-7) and ovarian cancer cells (SKOV3) by inducing G1 phase arrest in the cell cycle.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens:

- Bacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 µg/mL to 64 µg/mL.

- Fungal Activity : The compound also demonstrated antifungal activity against Candida albicans with an MIC of 32 µg/mL.

Antidiabetic Effects

Recent research indicates that this compound may possess antidiabetic properties:

- Mechanism : It enhances insulin sensitivity and promotes glucose uptake in muscle cells, potentially through modulation of the AMPK pathway.

- Study Findings : In animal models, administration of this compound resulted in a significant reduction in blood glucose levels following oral glucose tolerance tests.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis) which is crucial for cancer cell survival.

- Cell Cycle Regulation : It induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Comparative Analysis with Related Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Antidiabetic Activity |

|---|---|---|---|

| This compound | Moderate | Effective | Positive |

| Pyrimidine Derivative A | High | Moderate | Negative |

| Pyridine Derivative B | Low | Effective | Positive |

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

4-pyrimidin-5-ylpyridin-3-amine |

InChI |

InChI=1S/C9H8N4/c10-9-5-11-2-1-8(9)7-3-12-6-13-4-7/h1-6H,10H2 |

InChI Key |

CTMRCCSVOOQHNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C2=CN=CN=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.